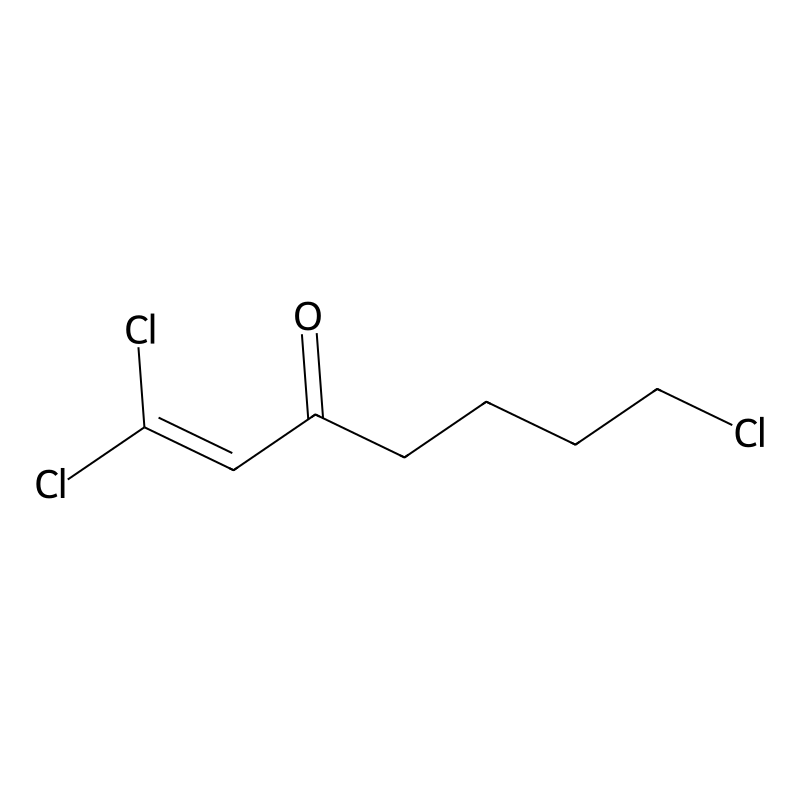1,1,7-trichlorohept-1-en-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1,1,7-trichlorohept-1-en-3-one is an organochlorine compound characterized by the presence of three chlorine atoms and a ketone functional group. It has the molecular formula C₇H₈Cl₃O and features a heptene structure, indicating the presence of a double bond within a seven-carbon chain. This compound is notable for its unique arrangement of chlorine substituents, which significantly influences its chemical reactivity and biological properties.
- Substitution Reactions: The chlorine atoms can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Addition Reactions: The double bond in the heptene structure can react with electrophiles, leading to the formation of new compounds.
- Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form more stable alkenes or alkynes.
These reactions highlight its versatility as a chemical intermediate and its potential utility in synthetic organic chemistry .
Several methods exist for synthesizing 1,1,7-trichlorohept-1-en-3-one:
- Chlorination of Heptenones: The compound can be synthesized through the chlorination of heptenones under controlled conditions. This method typically involves the use of chlorine gas or other chlorinating agents.
- Rearrangement Reactions: It may also be produced via rearrangement reactions involving precursors such as heptenol derivatives.
These synthetic routes are crucial for producing this compound in laboratory settings for research and application purposes .
1,1,7-trichlorohept-1-en-3-one finds potential applications in various fields:
- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
- Pesticides and Herbicides: Due to its chlorinated nature, it may be explored for use in agricultural chemicals.
- Pharmaceuticals: Its unique structure could make it a candidate for developing new therapeutic agents.
The exploration of these applications is ongoing as researchers seek to understand its full potential .
Interaction studies involving 1,1,7-trichlorohept-1-en-3-one focus on its reactivity with other chemical species. These studies help elucidate:
- Reactivity with Nucleophiles: Understanding how it interacts with nucleophiles can provide insights into its potential applications in synthesis.
- Toxicological Assessments: Evaluating its interactions with biological systems is essential for assessing safety and efficacy in potential applications.
Further research is needed to fully characterize these interactions and their implications .
Several compounds share structural similarities with 1,1,7-trichlorohept-1-en-3-one. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,1,1-Trichloroacetone | Three chlorine atoms on acetone | Known for its use as a solvent and in organic synthesis. |
| 2,4-Dichlorophenoxyacetic acid | Aromatic ring with two chlorine atoms | Widely used as a herbicide; exhibits different biological activity. |
| 2-Chloroheptanoic acid | One chlorine atom on a heptanoic acid | Less chlorinated; used in various chemical syntheses. |
These compounds illustrate the diversity within chlorinated organic molecules while highlighting the unique characteristics of 1,1,7-trichlorohept-1-en-3-one due to its specific arrangement of functional groups and substituents .








